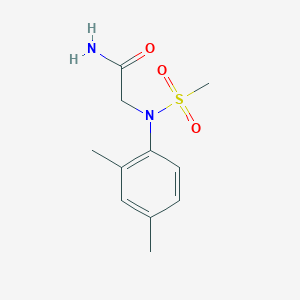![molecular formula C18H16N2O B5758901 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile CAS No. 677732-50-2](/img/structure/B5758901.png)
2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile, also known as HMIBN, is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for imaging biological systems.
作用機序
The mechanism of action of 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile as a fluorescent probe involves its ability to undergo a photo-induced electron transfer (PET) process. When excited by a light source, the 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile molecule transfers an electron from its indole moiety to its benzyl nitrile moiety, resulting in a change in fluorescence intensity. This process is sensitive to changes in the local environment, such as pH, and can be used to monitor biological processes.
Biochemical and Physiological Effects
2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has been shown to have low cytotoxicity and does not affect cell viability or proliferation. It has also been demonstrated to be stable under physiological conditions, making it suitable for use in live cell imaging. 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has been used to monitor lysosomal function in cells and to detect reactive oxygen species, which are involved in various physiological processes.
実験室実験の利点と制限
The advantages of using 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile as a fluorescent probe in lab experiments include its high selectivity for lysosomes and its ability to detect reactive oxygen species. It is also stable under physiological conditions and has low cytotoxicity. However, its fluorescence intensity is sensitive to changes in pH, which may limit its use in certain biological systems.
将来の方向性
There are several future directions for the use of 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile in scientific research. One potential application is in the study of lysosomal dysfunction in various diseases, such as neurodegenerative disorders and cancer. 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile could also be used in the development of new therapies for these diseases by targeting lysosomal function. Additionally, 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile could be modified to target other organelles or biomolecules in cells, expanding its potential applications in biological research.
合成法
The synthesis of 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile involves several steps, including the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-cyanobenzyl alcohol in the presence of a Lewis acid catalyst, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has been used in scientific research as a fluorescent probe for imaging biological systems, such as live cells and tissues. It has been shown to selectively label lysosomes, which are organelles involved in cellular waste disposal, and can be used to monitor lysosomal function in cells. 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has also been used to image lipid droplets, which are organelles involved in lipid metabolism, and to detect reactive oxygen species in cells.
特性
IUPAC Name |
2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNDAQJDOWYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358428 |
Source


|
| Record name | 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677732-50-2 |
Source


|
| Record name | 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]ethanol](/img/structure/B5758822.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)
![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)

![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)


